molecular formula C10H7Cl2F3N2O2 B2473193 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride CAS No. 1216549-15-3

2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride

Cat. No.: B2473193
CAS No.: 1216549-15-3
M. Wt: 315.07
InChI Key: OGWMVBDEYOSQRO-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-a]pyridine core substituted with a chloro group at position 8 and a trifluoromethyl group at position 4. The acetic acid moiety at position 2 is ionizable, forming a hydrochloride salt to enhance aqueous solubility and bioavailability. Its molecular formula is C₁₁H₈ClF₃N₂O₂·HCl, with a molecular weight of 329.10 g/mol (calculated from ). The trifluoromethyl and chloro groups contribute to electron-withdrawing effects, stabilizing the aromatic system and influencing receptor interactions.

Properties

IUPAC Name

2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2.ClH/c11-7-1-5(10(12,13)14)3-16-4-6(2-8(17)18)15-9(7)16;/h1,3-4H,2H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWMVBDEYOSQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)CC(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 353258-35-2
  • Molecular Formula : C₉H₄ClF₃N₂O₂
  • Molecular Weight : 264.59 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazo[1,2-a]pyridine derivatives. The compound has been evaluated against various Gram-positive and Gram-negative bacteria.

Bacteria Tested Activity (MIC µg/ml) Reference
Staphylococcus aureus4Birajdar et al. (2013)
Escherichia coli8Mahmoud et al. (2020)
Pseudomonas aeruginosa16Mishra et al. (2019)

The compound exhibited moderate to high activity against these pathogens, indicating its potential as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common fungal strains.

Fungi Tested Activity (MIC µg/ml) Reference
Candida albicans10Singhal et al. (2019)
Aspergillus fumigatus12Abdel-Motaal et al. (2020)

These findings suggest that the compound may be beneficial in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that it may inhibit cancer cell proliferation through various mechanisms.

  • In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including:
    • FaDu hypopharyngeal carcinoma cells
    • MCF-7 breast cancer cells

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

Case Studies

  • Study on Antibacterial Activity : A study by Birajdar et al. synthesized various derivatives of imidazo[1,2-a]pyridine and tested their antibacterial efficacy against standard strains. The results showed that the derivatives exhibited varying degrees of activity, with some compounds outperforming traditional antibiotics like ciprofloxacin.
  • Antifungal Efficacy Assessment : Research conducted by Singhal et al. evaluated the antifungal properties of this compound against clinical isolates of Candida species. The compound demonstrated promising results, suggesting its potential use in antifungal therapies.
  • Cytotoxicity in Cancer Models : A recent investigation into the cytotoxic effects of the compound on FaDu cells revealed an IC50 value significantly lower than that of standard chemotherapeutics, indicating enhanced potency in inducing cell death through apoptosis.

Scientific Research Applications

This compound exhibits a variety of biological activities which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action is believed to involve the inhibition of key metabolic pathways in bacteria.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For instance, testing conducted under the National Cancer Institute's Developmental Therapeutics Program revealed promising results in terms of cell growth inhibition rates, indicating its potential as a chemotherapeutic agent.

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has been investigated for other biological activities, including:

  • Nematicidal Activity : It has shown efficacy against nematodes, suggesting potential applications in agriculture.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for its effectiveness against various pathogens.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Study Focus Findings
Antimicrobial ActivityDemonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa with low MIC values.
Anticancer EvaluationShowed high levels of antimitotic activity against human tumor cells with GI50 values indicating effectiveness at low concentrations.
Enzyme InteractionInvestigated its mechanism of action related to enzyme inhibition critical for bacterial metabolism.

Comparison with Similar Compounds

Key Research Findings

Electron-Withdrawing Effects : The trifluoromethyl and chloro groups stabilize the imidazo[1,2-a]pyridine core, enhancing binding to hydrophobic pockets in target receptors .

Ionizable Groups : Acetic acid and carboxylic acid derivatives exhibit superior in vitro activity compared to esters or amides, emphasizing the role of ionization in receptor engagement .

Salt Forms : Hydrochloride salts improve solubility without compromising stability, as evidenced by >95% purity after 12 months at 25°C .

Preparation Methods

Cyclocondensation Reaction

In a representative procedure, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (24.7 g, 126 mmol) is reacted with ethyl bromopyruvate (17.43 mL, 138 mmol) in 1,2-dimethoxyethane (260 mL) at 0°C. After warming to room temperature and stirring for 72 hours, the mixture is extracted with dichloromethane and washed with water. The organic phase is dried over MgSO₄ and concentrated to yield the ethyl ester intermediate, ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate.

Reduction to the Hydroxymethyl Intermediate

The ethyl ester is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). This step converts the ester (-COOEt) to a hydroxymethyl (-CH₂OH) group.

LiAlH₄-Mediated Reduction

A solution of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (10 g, 34 mmol) in anhydrous THF is treated with LiAlH₄ (1.3 g, 34 mmol) at 0°C. The reaction is stirred for 4 hours, quenched with water, and filtered to isolate (8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol. Yield: 85–90%.

Conversion to the Bromomethyl Derivative

The hydroxymethyl intermediate is brominated using phosphorus tribromide (PBr₃) to generate the reactive bromomethyl species.

Bromination with PBr₃

(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (7.2 g, 25 mmol) is dissolved in dry dichloromethane (50 mL) and treated with PBr₃ (3.4 mL, 36 mmol) at 0°C. After stirring for 2 hours, the mixture is poured into ice water, extracted with DCM, and dried to yield 2-(bromomethyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine. Yield: 78%.

Cyanide Substitution and Hydrolysis

The bromomethyl derivative undergoes nucleophilic substitution with potassium cyanide (KCN), followed by hydrolysis to the carboxylic acid.

Cyanide Substitution

2-(Bromomethyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (5.0 g, 14 mmol) is refluxed with KCN (1.8 g, 28 mmol) in dimethylformamide (DMF) for 6 hours. The product, 2-(cyanomethyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, is isolated via filtration. Yield: 82%.

Acidic Hydrolysis to Acetic Acid

The nitrile (4.0 g, 12 mmol) is heated with 6 M HCl (50 mL) at 100°C for 8 hours. Neutralization with NaOH and acidification with acetic acid precipitates 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid. Yield: 88%.

Formation of the Hydrochloride Salt

The free base is treated with hydrogen chloride (HCl) gas in ethyl acetate to form the hydrochloride salt.

Salt Formation

2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid (3.5 g, 10 mmol) is dissolved in ethyl acetate (30 mL) and saturated with HCl gas. The precipitate is filtered and dried to yield the hydrochloride salt. Yield: 95%.

Alternative Synthetic Routes

Direct Oxidation of a Methyl Group

Though challenging, oxidation of a 2-methyl substituent using KMnO₄ under acidic conditions could theoretically yield the acetic acid derivative. However, competing side reactions limit this route’s practicality.

Experimental Optimization

Hydrolysis Conditions

Comparative analysis of ester hydrolysis methods reveals sodium hydroxide in methanol (50°C, 1 hour) as optimal, yielding 77–86%.

Base Solvent Temperature Yield
LiOH·H₂O Ethanol Reflux 86%
NaOH MeOH 50°C 80%
NaOH (1 M) MeOH 50°C 77%

Cyanide Substitution Solvents

DMF outperforms acetonitrile and THF in facilitating complete substitution, minimizing byproduct formation.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride?

  • Methodological Answer : The synthesis involves multi-step reactions, including bromination, cyclization, and acidification. Key steps include:

  • Bromination : Use of N-bromosuccinimide (NBS) to introduce halogens at specific positions .
  • Cyclization : Formation of the imidazo[1,2-a]pyridine core under reflux with acetic acid, requiring precise temperature control (80–100°C) and catalysts like Pd(OAc)₂ for cross-coupling reactions .
  • Hydrochloride Formation : Acidification with HCl in ethanol to precipitate the final product.
  • Optimization : Solvent selection (e.g., DMF for polar intermediates) and catalyst loading (e.g., 5 mol% Pd) are critical for yield (>60%) and purity (>95%) .

Q. Which spectroscopic techniques are recommended to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to verify the imidazo[1,2-a]pyridine backbone (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetic acid moiety (δ 3.8–4.2 ppm for CH₂) .
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 337.05 for C₁₁H₈ClF₃N₂O₂) .
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, especially for resolving steric effects from the trifluoromethyl group .

Q. How can solubility and stability be assessed for this compound in preclinical studies?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, with HPLC quantification .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) to monitor degradation via HPLC-UV. Hydrolytic stability in simulated gastric fluid (pH 1.2) is critical due to the acetic acid moiety .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer :

  • Assay Validation : Replicate assays (e.g., kinase inhibition) using orthogonal methods (SPR vs. fluorescence polarization) to confirm target engagement .
  • Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Structural Dynamics : Molecular docking (AutoDock Vina) to model interactions with proteins, accounting for conformational flexibility of the trifluoromethyl group .

Q. What strategies are effective in minimizing by-products during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : In-situ FTIR to detect intermediates and optimize reaction time (e.g., avoiding over-bromination) .
  • Purification : Gradient flash chromatography (SiO₂, hexane/EtOAc) to separate regioisomers. Recrystallization from ethanol/water improves purity (>99%) .
  • By-product Table :
By-productSourceMitigation Strategy
8-Chloro-6-TFM isomerIncomplete cyclizationIncrease reaction temperature to 110°C
Acetic acid dimerAcid hydrolysisUse anhydrous HCl gas

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP (e.g., 2.1 via shake-flask) to assess membrane permeability. The CF₃ group increases logP by ~0.5 units compared to non-fluorinated analogs .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to track CYP450-mediated defluorination via ¹⁹F NMR .
  • Protein Binding : Equilibrium dialysis to quantify albumin binding (>90% binding reduces free concentration) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assays : Use a reference inhibitor (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
  • Cell Line Authentication : STR profiling to confirm identity (e.g., HEK293 vs. HeLa) and avoid false positives .
  • Data Normalization : Report IC₅₀ relative to internal controls (e.g., ATP concentration in kinase assays) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s efficacy in neurological disorders?

  • Methodological Answer :

  • Primary Neurons : Rat cortical neurons for neuroprotection assays (e.g., glutamate-induced excitotoxicity) .
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure Papp (target: >5 × 10⁻⁶ cm/s) .
  • Table of Models :
ModelEndpointRelevance
SH-SY5Y cellsDopaminergic activityParkinson’s disease screening
Zebrafish larvaeBehavioral assaysAcute neurotoxicity

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